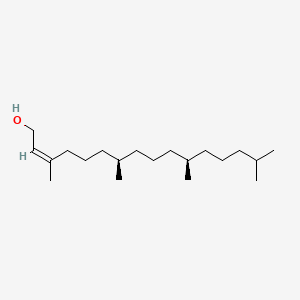

cis-Phytol

Vue d'ensemble

Description

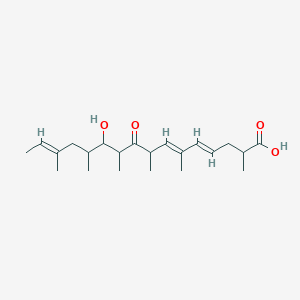

Cis-Phytol is an acyclic hydrogenated diterpene alcohol . It is a naturally occurring molecule that can be extracted from the chlorophyll of green plants . It has been studied for decades and has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .

Molecular Structure Analysis

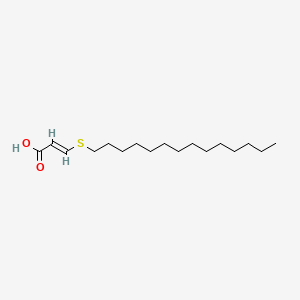

The molecular formula of this compound is C20H40O, and its molecular weight is 296.5310 . It is composed of a phytyl side chain, an isoprenoid alcohol synthesized by reduction of a geranylgeranyl group .Physical and Chemical Properties Analysis

The molecular formula of this compound is C20H40O, and its molecular weight is 296.5310 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Food Authentication

Vetter, Schröder, and Lehnert (2012) investigated the use of cis-phytol as a marker for authenticating nonrefined (e.g., cold-pressed) edible oils. Their study found that refined oils showed higher levels of this compound compared to nonrefined oils, suggesting its potential use in distinguishing between these types of oils (Vetter, Schröder, & Lehnert, 2012).

2. Chemical Synthesis and Analysis

Schröder, Lutz, and Vetter (2014) examined the synthesis of phytanic acid from natural trans-phytol and a synthetic phytol standard. They highlighted the importance of using natural trans-phytol in studies due to its stereoisomerism, differentiating it from racemic phytol used in other studies (Schröder, Lutz, & Vetter, 2014).

3. Marker for Oil Processing

Schröder, Lehnert, Hammann, and Vetter (2014) explored the use of phytol isomers as markers for identifying the processing type of vegetable oils, such as virgin, refined, or hydrogenated oils. They found that the presence of certain phytol isomers can indicate the type of processing an oil has undergone (Schröder, Lehnert, Hammann, & Vetter, 2014).

4. Anticancer Effects

Soltanian, Sheikhbahaei, and Ziasistani (2020) found that phytol can effectively down-regulate cancer stem cell markers and decrease the side population proportion in human embryonic carcinoma cells, indicating its potential use in cancer treatment (Soltanian, Sheikhbahaei, & Ziasistani, 2020).

5. Biogeochemical Tracing in Aquatic Environments

Rontani and Volkman (2003) reviewed the role of phytol degradation products in aquatic environments, emphasizing their importance as biogeochemical tracers. They discussed various biotic and abiotic processes that play a significant role in the diagenesis of phytol (Rontani & Volkman, 2003).

6. Biofuel Production

Gupta, Ip, Summers, and Basu (2015) studied the overproduction of phytol in Nostoc punctiforme by expressing a gene involved in the production of a volatile hemiterpene alcohol. This research provided insights into the metabolic channeling of isoprenoids in cyanobacteria and the potential of bioengineering for the production of biofuels like phytol (Gupta, Ip, Summers, & Basu, 2015).

7. Neurological Applications

Costa, Oliveira, Júnior, and Freitas (2014) conducted a review of phytol and its pharmacological applications in central nervous system diseases. Their study highlighted the need for further exploration of phytol molecules due to their high pharmacological potential (Costa, Oliveira, Júnior, & Freitas, 2014).

8. Cisgenesis in Barley

Holme, Dionisio, Brinch-Pedersen, Wendt, Madsen, Vincze, and Holm (2012) used a barley phytase gene to evaluate the cisgenesis concept in barley. Their work provided evidence that it is possible to select potentially cisgenic lines, demonstrating the feasibility of generating cisgenic barley (Holme et al., 2012).

Mécanisme D'action

Phytol has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . The mechanisms known to increase cardiovascular disease risk in individuals with insulin resistance include formation of advanced glycation endproducts, hypertension, proinflammatory and prothrombotic states, and dyslipidemia .

Safety and Hazards

Orientations Futures

Understanding the pathways involved in chlorophyll breakdown provides a molecular map to the color changes observed in plant life on a global scale each fall . Surprisingly, little is known about the fate of phytol, chlorophyll’s 20-carbon branched-chain tail, during this process . These insights and techniques open the door to further investigation of this complicated metabolic system, with implications for plant health and agriculture .

Propriétés

IUPAC Name |

(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-QYLFUYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-30-8 | |

| Record name | Phytol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

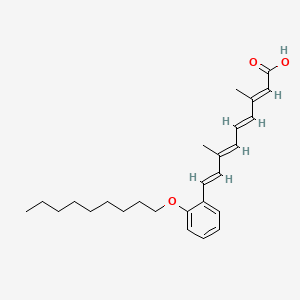

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)

![[(8R,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate](/img/structure/B1238448.png)